molecular formula C13H18BrNO2 B1446326 Tert-butyl 3-bromo-5-methylbenzylcarbamate CAS No. 1998726-82-1

Tert-butyl 3-bromo-5-methylbenzylcarbamate

Cat. No. B1446326
M. Wt: 300.19 g/mol
InChI Key: XEAXPJVDUPDTGM-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-methylbenzylcarbamate, also known as TBMB, is an organic compound with a variety of applications in scientific research. TBMB is a brominated benzylcarbamate, and it is used as a reagent in organic synthesis. TBMB has been used in a variety of scientific research applications, including pharmacological research, biochemistry, and physiology. TBMB has also been used in laboratory experiments to study the effects of certain compounds on biological systems.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

Tert-butyl 3-bromo-5-methylbenzylcarbamate is used in various organic synthesis processes. For example, it plays a role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, as studied by Padwa, Brodney, and Lynch (2003). This process involves tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).

2. Polymer Stabilization

The compound is also significant in the field of polymer science. Yachigo et al. (1988) demonstrated its use in stabilizing butadiene type polymers against thermal degradation, especially under an oxygen-free atmosphere. This indicates its potential as a bifunctional stabilizer in various polymer applications (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

3. Medicinal Chemistry and Biological Activity

In medicinal chemistry, this compound has been explored for its potential biological activities. Sirajuddin, Uddin, Ali, and Tahir (2013) studied Schiff base compounds, including tert-butyl derivatives, for their antibacterial, antifungal, and antioxidant properties. Their research highlights the compound's potential in developing new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

4. Photochemical Applications

The compound has applications in photochemical studies as well. Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, and Vanmeerssche (1982) investigated its role in the photodissociation dynamics of oxaziridines. This research is significant for understanding the behavior of tert-butyl derivatives under light-induced conditions (Lattes et al., 1982).

properties

IUPAC Name

tert-butyl N-[(3-bromo-5-methylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAXPJVDUPDTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-5-methylbenzylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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